molecular formula C7H6F3IN2S B14046745 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine

1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14046745
M. Wt: 334.10 g/mol
InChI Key: RBEUCPFRBQWYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-iodo-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

IUPAC Name

[3-iodo-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-4(11)1-5(3-6)13-12/h1-3,13H,12H2

InChI Key

RBEUCPFRBQWYPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)I)NN

Origin of Product

United States

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